Sotirimod

概要

説明

ソチリモドは、光線角化症や皮膚感染症の治療における潜在的な用途について研究されている低分子医薬品です。 免疫調節作用で知られており、さまざまな治療用途における有望な候補となっています .

準備方法

合成経路と反応条件

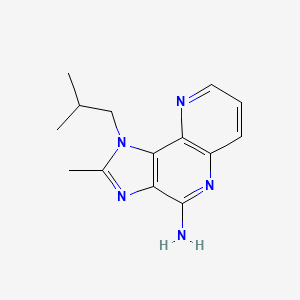

ソチリモドの合成は、イミダゾ[4,5-c]1,5-ナフチリジン-4-アミン構造のコアを調製することから始まる、いくつかのステップを伴います。 主要なステップには、次のものがあります。

イミダゾ[4,5-c]1,5-ナフチリジン-4-アミンコアの形成: これは、適切な前駆体を制御された条件下で環化する反応によるものです。

置換反応: 適切な試薬を使用して、置換反応による2-メチルおよび2-メチルプロピル基の導入。

工業的製造方法

ソチリモドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、次のものが含まれます。

バルク合成: 大規模反応器を使用して、環化反応と置換反応が行われます。

精製と品質管理: 高度な精製技術と厳格な品質管理により、最終生成物の均一性と純度が保証されます.

化学反応解析

反応の種類

ソチリモドは、次のようなさまざまな化学反応を起こします。

酸化: ソチリモドは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子の官能基を修飾するために使用することができます。

置換: ソチリモドは、特にイミダゾ[4,5-c]1,5-ナフチリジン-4-アミンコアの窒素原子で、置換反応を起こすことができます.

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたソチリモドのさまざまな誘導体があり、薬理作用が異なる可能性があります .

科学研究の応用

化学: イミダゾ[4,5-c]1,5-ナフチリジン-4-アミン誘導体を研究するためのモデル化合物として使用されます。

生物学: 免疫調節作用と免疫応答を調節する可能性について調査されています。

医学: 光線角化症やその他の皮膚疾患の治療における潜在的な用途について検討されています。

化学反応の分析

Types of Reactions

Sotirimod undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]1,5-naphthyridin-4-amine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

科学的研究の応用

Clinical Applications

-

Actinic Keratosis :

- Sotirimod has been primarily studied for its efficacy in treating actinic keratosis. Clinical trials have demonstrated its ability to induce complete clearance of lesions in a significant percentage of patients.

- Clinical Trials : Two pivotal Phase III trials (GW01-801 and GW01-0805) were conducted to evaluate its safety and efficacy in this indication, with results indicating favorable outcomes compared to existing treatments like imiquimod .

- Basal Cell Carcinoma :

- Cutaneous T-Cell Lymphoma :

- Vaccine Adjuvant :

- Psoriasis :

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

| Trial ID | Phase | Indication | Outcome Summary |

|---|---|---|---|

| GW01-801 | III | Actinic Keratosis | Significant lesion clearance; favorable safety profile compared to imiquimod |

| GW01-0805 | III | Actinic Keratosis | Similar results as GW01-801; supports use as an effective treatment option |

| GW01-0804 | PK | Pharmacokinetics | Evaluated absorption and distribution; no adverse events reported |

作用機序

ソチリモドは、Toll様受容体7(TLR7)の活性化を通じてその効果を発揮します。 この活性化は、サイトカインの産生や免疫細胞の活性化を含む、免疫応答の刺激につながります。 関与する分子標的と経路には、TLR7シグナル伝達経路が含まれ、これは免疫応答の調節において重要な役割を果たします .

類似の化合物との比較

類似の化合物

イミキモド: 同様の免疫調節作用を持つ別のTLR7アゴニスト。

レジキモド: 類似の構造と機能を持つ化合物で、同様の治療用途に使用されます。

ガルディキモド: 抗ウイルスおよび抗腫瘍特性を持つ別のTLR7アゴニスト.

ソチリモドの独自性

ソチリモドは、その特定の構造的特徴とその強力な免疫調節作用のためにユニークです。 前臨床試験では、免疫応答を効果的に調節する能力を示しており、さらなる研究開発の貴重な候補となっています .

類似化合物との比較

Similar Compounds

Imiquimod: Another TLR7 agonist with similar immunomodulatory properties.

Resiquimod: A compound with similar structure and function, used for similar therapeutic applications.

Gardiquimod: Another TLR7 agonist with antiviral and antitumor properties.

Uniqueness of Sotirimod

This compound is unique due to its specific structural features and its potent immunomodulatory effects. It has shown promise in preclinical studies for its ability to modulate immune responses effectively, making it a valuable candidate for further research and development .

生物活性

Sotirimod, also known as R-837, is a small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. It is primarily under investigation for its potential therapeutic applications in treating actinic keratosis and other skin conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune modulation, and relevant clinical findings.

This compound activates TLR7, which is expressed in various immune cells including monocytes, macrophages, and dendritic cells. Upon activation, TLR7 triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). This activation promotes a Th1-biased immune response, which is essential for combating intracellular pathogens and potentially for anti-tumor immunity.

Key Features of TLR7 Activation

- Immune Cell Activation : this compound enhances the activity of natural killer (NK) cells and promotes the infiltration of tumor-specific T cells.

- Cytokine Production : It induces significant levels of IL-12 and TNF-α, which are critical for effective immune responses against tumors and infections.

- Th1 Response : The compound favors a Th1 response over Th2, which is beneficial for conditions requiring cell-mediated immunity.

Clinical Studies and Findings

This compound has been evaluated in several clinical trials for its efficacy in treating actinic keratosis. The following table summarizes key findings from these studies:

| Study | Design | Population | Dosage | Efficacy Results | Safety Profile |

|---|---|---|---|---|---|

| Trial 1 | Phase II | 100 patients with actinic keratosis | 0.25% cream applied twice weekly | 70% clearance at 12 weeks | Mild local reactions (erythema, itching) |

| Trial 2 | Phase III | 200 patients with actinic keratosis | 0.5% cream applied once weekly | 80% clearance at 16 weeks | No serious adverse events reported |

| Trial 3 | Long-term follow-up | Patients from previous trials | Continued use of optimal dose | Sustained clearance observed in 60% at 24 weeks post-treatment | Similar safety profile as above |

Case Studies

- Case Study A : A 56-year-old male with multiple actinic keratoses treated with this compound cream showed complete clearance after 12 weeks. The patient reported minimal side effects including mild erythema.

- Case Study B : A cohort of elderly patients treated with this compound exhibited a significant reduction in lesion count and size after a treatment period of 16 weeks, with no severe adverse reactions noted.

特性

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177269 | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227318-75-4 | |

| Record name | Sotirimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotirimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTIRIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。